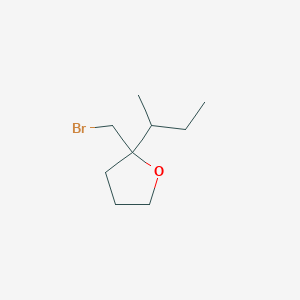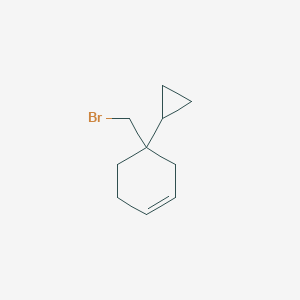![molecular formula C7H13NO B13166161 (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)
(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminobicyclo[310]hexan-1-YL)methanol is a bicyclic compound characterized by a unique structure that includes an amino group and a hydroxyl group attached to a bicyclo[310]hexane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable organic synthesis techniques that can be adapted for large-scale production. This includes optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives at the amino group.
Wissenschaftliche Forschungsanwendungen
(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
- (2-Aminobicyclo[3.1.0]hexan-1-YL)methanol
- (1R,2R,4S,5S)-4-Aminobicyclo[3.1.0]hexan-2-YL)methanol hydrochloride
Comparison: (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol is unique due to its specific substitution pattern on the bicyclo[3.1.0]hexane ring. This structural uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(4-amino-1-bicyclo[3.1.0]hexanyl)methanol |
InChI |
InChI=1S/C7H13NO/c8-6-1-2-7(4-9)3-5(6)7/h5-6,9H,1-4,8H2 |
InChI-Schlüssel |
DKIDOZNBDLMVGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC2C1N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)


![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)










